![molecular formula C19H22N2OS B5090410 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by researchers at Bayer AG. Since then, it has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties.
Wirkmechanismus
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 inhibits the NF-κB pathway by blocking the activity of a key enzyme called IκB kinase (IKK). IKK is responsible for phosphorylating IκB, which leads to the degradation of IκB and the subsequent activation of NF-κB. By inhibiting IKK, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 prevents the activation of NF-κB, which in turn reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 has been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 is its specificity for IKK. This makes it a useful tool for studying the NF-κB pathway and its role in various biological processes. However, one limitation of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK. Another area of interest is the development of new therapeutic applications for N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082, such as in the treatment of neurodegenerative diseases. Finally, there is a need for more studies on the safety and toxicity of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082, particularly in human clinical trials.
Synthesemethoden
The synthesis of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate. This intermediate is then reacted with 4-sec-butylaniline to form the final product, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082. The synthesis of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This makes N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 has also been shown to have anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide 11-7082 achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-14(3)15-9-11-17(12-10-15)20-19(23)21-18(22)16-7-5-13(2)6-8-16/h5-12,14H,4H2,1-3H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKODSRJYWUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.